SJFalpha

Description

Evolution of Targeted Protein Degradation Modalities

The concept of targeted protein degradation leverages endogenous cellular quality control systems, primarily the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, to selectively eliminate target proteins. pharmafeatures.comnih.gov The UPS functions through a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin chains to a substrate protein, marking it for destruction by the 26S proteasome. nih.govresearchgate.net The lysosomal pathway degrades long-lived proteins, aggregates, and organelles. nih.govnih.gov

The field of TPD has evolved significantly since its conceptual beginnings. pharmafeatures.com Key modalities include:

PROTACs (Proteolysis-Targeting Chimeras): These heterobifunctional molecules are central to TPD and consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.govnih.gov The first PROTAC was reported in 2001, designed to recruit the methionine aminopeptidase-2 (MetAP-2) to the SCF E3 ligase complex for degradation. nih.govnih.gov

Molecular Glues: These smaller molecules induce novel protein-protein interactions between an E3 ligase and a target protein that would not normally interact. pharmafeatures.com The history of molecular glues can be traced back to thalidomide, whose mechanism of action as a degrader was fully understood decades after its initial use. pharmafeatures.com

Lysosome-Based Degraders: To expand the scope of TPD to include extracellular and membrane proteins, various strategies that harness the lysosomal pathway have been developed. nih.gov These include LYTACs (Lysosome-Targeting Chimeras) and AUTACs (Autophagy-Targeting Chimeras). researchgate.netnih.gov

Other UPS-Based Strategies: The TPD toolbox also includes modalities such as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) and dTAGs (degradation tags), which primarily utilize the ubiquitin-proteasome system. pharmafeatures.commdpi.com

This expansion of TPD technologies has provided researchers with a versatile set of tools to probe cellular biology and develop new therapeutic strategies for a wide range of diseases. nih.gov

SJFalpha as a Representative PROTAC Degrader: Historical Context and Significance

This compound is a potent and selective Proteolysis-Targeting Chimera (PROTAC) that exemplifies the precision achievable with this technology. rndsystems.com It was developed to induce the degradation of the p38α mitogen-activated protein kinase (MAPK), a protein implicated in various inflammatory diseases and cancers. medchemexpress.comresearchgate.net

Structurally, this compound is a heterobifunctional molecule composed of three distinct parts:

A "warhead" that binds to the target protein: It utilizes the multikinase inhibitor foretinib (B612053) to engage p38α. rndsystems.comtocris.com

An E3 ligase-recruiting ligand: It contains a moiety that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. rndsystems.comtocris.com

A chemical linker: A 13-atom linker connects the foretinib and VHL ligands, a critical component for its function. medchemexpress.comresearchgate.net

The historical significance of this compound, developed by the Crews lab in 2019, lies in its remarkable isoform selectivity. researchgate.net The p38 MAPK family consists of four closely related isoforms (p38α, p38β, p38γ, and p38δ). rndsystems.commedchemexpress.com While many inhibitors struggle to distinguish between these isoforms, this compound was engineered to be highly selective for p38α. Research demonstrated that this selectivity was critically dependent on the linker. A series of PROTACs with varying linker lengths revealed that the 13-atom linker of this compound was optimal for promoting a productive ternary complex between p38α and VHL, while being unfavorable for other isoforms. researchgate.net This work underscored the crucial role of the linker not just as a spacer, but as a key determinant of PROTAC selectivity and efficacy. researchgate.net

This compound potently degrades p38α with a half-maximal degradation concentration (DC50) of 7.16 nM and achieves a maximum degradation (Dmax) of 97.4%. rndsystems.comtocris.com In contrast, it is far less effective at degrading p38δ (DC50 = 299 nM) and shows no significant degradation of p38β or p38γ. rndsystems.commedchemexpress.comtocris.com

Table 1: Key Properties of the PROTAC Degrader this compound

| Property | Description | Reference |

|---|---|---|

| Target Protein | p38α (MAPK14) | medchemexpress.com, rndsystems.com |

| E3 Ligase Recruited | von Hippel-Lindau (VHL) | rndsystems.com, tocris.com |

| Target-Binding Ligand (Warhead) | Foretinib | rndsystems.com, tocris.com |

| Linker Length | 13 atoms | medchemexpress.com, researchgate.net |

| p38α Degradation (DC50) | 7.16 nM | rndsystems.com, tocris.com |

| p38α Maximum Degradation (Dmax) | 97.4% | rndsystems.com |

| Selectivity | Highly selective for p38α over p38β, p38γ, and p38δ isoforms. | medchemexpress.com, rndsystems.com, researchgate.net |

Methodological Frameworks for Investigating PROTAC-Mediated Degradation, with Specific Reference to this compound Studies

A robust methodological framework is essential to characterize the efficacy and mechanism of action of PROTACs like this compound. This involves a combination of cellular and biochemical assays, often complemented by structural and computational studies. irbm.comdundee.ac.uk

Key experimental approaches include:

Quantification of Protein Degradation: The most fundamental assay is measuring the reduction in the target protein levels within cells. Western blotting is the conventional method used to determine a PROTAC's potency (DC50) and efficacy (Dmax). nih.gov Studies on this compound were conducted in MDA-MB-231 human breast cancer cells to establish its degradation profile. researchgate.net

Confirmation of Degradation Mechanism: To verify that degradation occurs via the intended pathway, proteasome inhibitors (e.g., MG132) are used. revvity.com If the PROTAC is functioning correctly, the addition of a proteasome inhibitor should rescue the target protein from degradation. The degradation induced by this compound was confirmed to be proteasome-dependent. researchgate.net

Ternary Complex Formation Assays: The formation of a stable POI-PROTAC-E3 ligase ternary complex is a prerequisite for ubiquitination. dundee.ac.uk Various biophysical techniques can be employed to study this complex, including isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence resonance energy transfer (FRET). dundee.ac.uk For this compound, a ternary complex pull-down assay was specifically used to demonstrate that its isoform selectivity was directly related to the differential ability to form a stable complex with p38α versus other isoforms. researchgate.net

Ubiquitination Assays: To directly show that the target protein is being marked for degradation, researchers can monitor its ubiquitination status. In the characterization of this compound, the appearance of SJFα-induced p38α-ubiquitin conjugates was observed, correlating with its degradation. researchgate.net

Washout Studies: These experiments assess the duration of the degradation effect. Cells are treated with the PROTAC, which is then removed ("washed out"), and protein levels are monitored over time. This compound demonstrated a sustained degradation of p38α for 72 hours after its removal. researchgate.net

Computational Modeling: Structure-based computational methods, such as Rosetta and molecular dynamics simulations, are increasingly used to model and predict the structure of ternary complexes. nih.govbiorxiv.org These approaches can help rationalize PROTAC activity and guide the rational design of linkers and ligands. nih.gov

Table 2: Methodological Framework for PROTAC Investigation with this compound Examples

| Methodology | Purpose | Specific Application in this compound Studies | Reference |

|---|---|---|---|

| Cellular Protein Level Quantification (e.g., Western Blot) | To measure the extent and potency of target protein degradation (DC50, Dmax). | Performed in MDA-MB-231 cells to determine degradation potency and selectivity for p38α. | researchgate.net, nih.gov |

| Proteasome Inhibition Assay | To confirm that degradation is dependent on the ubiquitin-proteasome system. | Confirmed that p38α degradation by this compound is proteasome-dependent. | researchgate.net |

| Ternary Complex Pull-Down Assay | To detect the formation of the POI-PROTAC-E3 ligase complex. | Showed that selectivity for p38α is driven by preferential ternary complex formation. | researchgate.net |

| Ubiquitination Monitoring | To verify that the target protein is ubiquitinated prior to degradation. | Observed SJFα-induced p38α-ubiquitin conjugates. | researchgate.net |

| Washout Experiment | To determine the duration of the degradation effect after compound removal. | Demonstrated sustained p38α degradation for 72 hours post-washout. | researchgate.net |

| Computational Modeling | To predict and rationalize ternary complex structures and guide PROTAC design. | A general method used in the field to understand PROTAC mechanisms. | nih.gov, biorxiv.org |

Properties

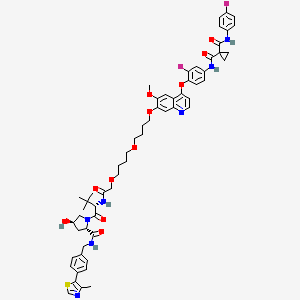

Molecular Formula |

C59H67F2N7O11S |

|---|---|

Molecular Weight |

1120.3 g/mol |

IUPAC Name |

1-N'-[3-fluoro-4-[7-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

InChI |

InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-64-36)38-12-10-37(11-13-38)32-63-54(71)46-29-42(69)33-68(46)55(72)53(58(2,3)4)67-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-62-45)79-48-19-18-41(28-44(48)61)66-57(74)59(21-22-59)56(73)65-40-16-14-39(60)15-17-40/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H,63,71)(H,65,73)(H,66,74)(H,67,70)/t42-,46+,53-/m1/s1 |

InChI Key |

GXDYWQXTEYENEU-WFYKIECOSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |

Origin of Product |

United States |

Rational Design and Chemical Synthesis of Sjfalpha and Its Analogues

Design Principles of SJFalpha: Foretinib (B612053) Warhead and VHL Ligand Integration

The fundamental design of this compound involves the conjugation of the multikinase inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. rndsystems.comtocris.com This pairing was deliberately chosen to explore whether a promiscuous kinase binder could be engineered into a highly selective degrader by modulating the PROTAC architecture. nih.gov

Structural Basis for Warhead and E3 Ligase Ligand Selection in this compound

The selection of the warhead and E3 ligase ligand for this compound was based on established knowledge of their respective binding partners and the strategic goal of achieving selective protein degradation.

Warhead Selection: Foretinib: Foretinib is a potent kinase inhibitor known to bind to multiple kinases, including several members of the p38 mitogen-activated protein kinase (MAPK) family. nih.gov Instead of viewing this pan-selectivity as a limitation, researchers leveraged it as a starting point. The hypothesis was that while the warhead provided the initial binding affinity to a family of proteins, the ultimate selectivity of degradation could be dictated by other elements of the PROTAC design, such as the linker and its attachment points. nih.gov The solvent-exposed region of foretinib provided a suitable vector for linker attachment without significantly compromising its binding to the target kinases.

E3 Ligase Ligand Selection: VHL Ligand: The von Hippel-Lindau (VHL) E3 ligase is widely expressed across various tissues and its small molecule ligands are well-characterized, making it a frequently utilized and reliable E3 ligase for PROTAC development. nih.govmusechem.com Crystal structures of the VHL ligand in its binding pocket have provided clear, structure-guided insights into where linkers can be attached without disrupting the crucial interactions needed to recruit the VHL complex. researchgate.net For this compound, a VHL ligand based on the structure of the hypoxia-inducible factor 1-alpha (HIF-1α) peptide was selected. researchgate.net

Linker Design in this compound: Length and Attachment Point Modulations

The linker is a critical component that dictates the spatial orientation of the warhead and E3 ligase ligand, thereby controlling the formation and stability of the ternary complex (Target Protein:PROTAC:E3 Ligase). In the development of this compound, both the linker's length and its point of attachment to the VHL ligand were systematically modulated. nih.gov

Attachment Point: Two distinct series of PROTACs were synthesized based on the linker's attachment point to the VHL ligand. nih.govresearchgate.net

Amide Series (this compound): This series, which includes this compound, utilized a previously characterized "left-hand side" amide as the connection point for the linker. nih.govresearchgate.net

Phenyl Series (SJFdelta): A second series was created using an under-explored "right-hand side" phenyl ring on the VHL ligand as the attachment point. This series includes the related compound SJFdelta. nih.govresearchgate.net

Linker Length: Within each series, the length of the linker was varied. This compound specifically incorporates a 13-atom linker. medchemexpress.comrevvity.com This systematic variation in length was crucial for optimizing the geometry required for effective and selective ternary complex formation with the target isoform, p38α. nih.gov

Synthetic Methodologies for this compound and Related PROTACs

The synthesis of PROTACs like this compound typically follows a modular approach, where the three constituent parts—warhead, linker, and E3 ligase ligand—are synthesized or procured as separate building blocks and then conjugated in the final steps. musechem.com This strategy provides the flexibility needed to generate libraries of related PROTACs for structure-activity relationship studies.

Modular Synthesis Strategies for this compound Analogues for Structure-Activity Relationship Studies

The creation of the "amide series" and "phenyl series" of foretinib-based VHL PROTACs is a prime example of a modular synthesis strategy. nih.gov Researchers synthesized a set of linkers of varying lengths (e.g., 10, 11, 12, and 13 atoms) which were then coupled to the foretinib warhead and the two different VHL ligand variants (amide-attachment and phenyl-attachment). nih.gov

The general synthetic approach involves established chemical reactions:

Preparation of Building Blocks: The foretinib warhead, the VHL ligand with a reactive handle (e.g., an amine or carboxylic acid), and the linker with complementary reactive ends are prepared.

Coupling Reactions: Amide bond formation is a common method for connecting the components. For example, the linker can first be attached to the VHL ligand, and the resulting intermediate is then coupled to the foretinib warhead. musechem.com Alternatively, the linker can be attached to the warhead first. This step-wise assembly allows for the efficient creation of multiple analogues for SAR screening. nih.gov

Structure-Activity Relationship (SAR) and Structure-Degradation Relationship (SDR) Studies of this compound

SAR and SDR studies are essential for optimizing PROTACs. They correlate changes in the molecule's structure (like linker length or composition) with its biological activity, specifically its ability to induce degradation of the target protein.

Impact of Linker Length and Composition on this compound Activity and Selectivity

The systematic modifications to the linker in the foretinib-VHL PROTAC series revealed that both the attachment point (composition) and length are profound determinants of degradation potency and isoform selectivity. nih.gov

The key finding was the divergent selectivity of this compound and its counterpart, SJFdelta. Despite using the exact same warhead (foretinib) and E3 ligase ligand type (VHL), their different linker architectures resulted in the degradation of different p38 isoforms. nih.govresearchgate.net

This compound: With its 13-atom linker attached via the amide vector on the VHL ligand, this compound proved to be a potent and highly selective degrader of p38α. It demonstrated a half-maximal degradation concentration (DC50) of 7.16 nM and a maximal degradation (Dmax) of 97.4% for p38α. In contrast, its ability to degrade p38δ was significantly lower (DC50 = 299 nM), and it had no meaningful effect on p38β or p38γ isoforms. rndsystems.comtocris.commedchemexpress.com

SJFdelta: This PROTAC, featuring a shorter 10-atom linker connected to the phenyl ring of the VHL ligand, displayed the opposite selectivity profile, effectively degrading p38δ while sparing p38α. researchgate.netrevvity.com

These results underscore that linker design is not merely about connecting the two ends of the PROTAC. It is a critical factor that dictates the geometry of the ternary complex. The specific orientation induced by the this compound linker facilitates productive ubiquitination of p38α by the recruited VHL E3 ligase, while the SJFdelta linker geometry favors the degradation of p38δ. nih.govrevvity.com

| Compound | Target Isoform | DC50 (nM) | Dmax (%) | Linker Architecture |

|---|---|---|---|---|

| This compound | p38α | 7.16 | 97.4 | 13-atom, Amide Attachment |

| This compound | p38δ | 299 | N/A | 13-atom, Amide Attachment |

| SJFdelta | p38δ | Potent | N/A | 10-atom, Phenyl Attachment |

| SJFdelta | p38α | Ineffective | N/A | 10-atom, Phenyl Attachment |

Role of E3 Ligase Ligand Modifications on this compound-Mediated Degradation

The specificity of proteolysis-targeting chimeras (PROTACs) like this compound is not solely dependent on the warhead that binds to the target protein. The ligand that recruits the E3 ubiquitin ligase and the linker connecting it to the warhead play a crucial role in determining the efficiency and selectivity of degradation. This compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of p38α. researchgate.net

Research has demonstrated that the degradation profile of this compound and its analogues can be significantly altered by modifying the attachment point and the length of the linker on the VHL ligand. researchgate.netnih.gov This highlights that even with the same warhead (foretinib) and the same E3 ligase (VHL), nuanced changes in the PROTAC structure can dramatically shift its substrate specificity. researchgate.net

A key example of this is the comparison between this compound and its analogue, SJFdelta. Both compounds utilize foretinib as the p38 MAPK warhead and recruit the VHL E3 ligase. However, this compound selectively degrades p38α, while SJFdelta selectively degrades p38δ. researchgate.net This remarkable difference in selectivity is achieved by altering the linkage to the VHL ligand. This compound employs a "left-hand side" VHL-recruiting moiety with a 13-atom linker. researchgate.net In contrast, SJFdelta uses a "right-hand side" VHL ligand linkage with a shorter 10-atom linker. researchgate.net

These modifications influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for effective ubiquitination and subsequent degradation. mdpi.com Molecular dynamic simulations have indicated that the interface between the VHL E3 ligase and the respective p38 isoforms (p38α and p38δ) is altered by these structural changes in the PROTACs. frontiersin.org Single-atom alterations within the linker have been shown to convert PROTACs with dual p38α/p38δ degradation activity into ones with enhanced selectivity for the p38α isoform, as seen with this compound. researchgate.net

| Compound | Target Selectivity | VHL Ligand Linkage | Linker Length |

|---|---|---|---|

| This compound | p38α | "Left-hand side" amide attachment | 13 atoms |

| SJFdelta | p38δ | "Right-hand side" phenyl attachment | 10 atoms |

| SJF-6693 | Dual p38α/p38δ | Not specified | Not specified |

| SJF-6690 | Dual p38α/p38δ | Not specified | Not specified |

| SJF-8240 | Enhanced p38α selectivity | "Amide series" | 12 atoms |

Rational Modifications to the Warhead Moiety in this compound for Target Engagement

The "warhead" component of a PROTAC is the moiety that directly binds to the protein of interest, in the case of this compound, the p38α MAPK. The rational design of this warhead is fundamental to achieving potent and selective target engagement. This compound incorporates the multikinase inhibitor foretinib as its warhead to target the p38 MAPK family. researchgate.net

While foretinib itself is a pan-selective inhibitor of the p38 MAPK family, its incorporation into the this compound PROTAC scaffold, combined with the specific linker and E3 ligase ligand, results in the selective degradation of p38α. researchgate.net The selection of the warhead is a critical first step in PROTAC design, as its binding affinity and selectivity for the target protein directly influence the degradation efficiency. mdpi.com

The development of VHL-recruiting PROTACs with different kinase inhibitor warheads has demonstrated that the choice of warhead significantly affects degradability. mdpi.com For instance, PROTACs using warheads like lapatinib, gefitinib, and afatinib (B358) have shown varying efficiencies in degrading their respective targets, EGFR and HER2. mdpi.com This underscores the principle that even with an optimal E3 ligase ligand and linker, a suboptimal warhead can lead to poor degradation.

The process of rationally modifying the warhead involves a detailed structure-activity relationship (SAR) analysis. nih.gov For this compound, this would involve synthesizing and testing analogues with modified foretinib structures to explore how these changes impact binding to p38α. Modifications could be made to various parts of the foretinib molecule to enhance binding affinity, improve selectivity for p38α over other p38 isoforms, or to optimize the geometry of the ternary complex formation. The goal of such modifications is to ensure a productive orientation of the recruited E3 ligase relative to the target protein, facilitating efficient ubiquitination.

| Warhead | Target(s) | Associated PROTAC(s) |

|---|---|---|

| Foretinib | p38 MAPK family | This compound, SJFdelta |

| Lapatinib | EGFR, HER2 | VHL-lapatinib |

| Gefitinib | EGFR | VHL-gefitinib |

| Afatinib | EGFR | VHL-afatinib |

Molecular Mechanisms of Sjfalpha Mediated Protein Degradation

Ternary Complex Formation and Stabilization by SJFalpha

The foundational step in this compound's mechanism of action is the formation of a ternary complex comprising this compound, the target protein p38α, and the E3 ubiquitin ligase Von Hippel-Lindau (VHL). This complex brings the E3 ligase in close proximity to the target protein, facilitating the subsequent ubiquitination process.

The formation of the this compound:p38α:VHL ternary complex has been confirmed and characterized using various biophysical techniques. In vitro pull-down assays using a glutathione (B108866) S-transferase (GST)-tagged VHL/Elongin B/Elongin C (VBC) complex as "bait" demonstrated a substantial enrichment of purified p38α only in the presence of this compound. nih.gov This indicates a direct interaction between the three components, mediated by this compound.

A proximity-based luminescence assay, AlphaLISA, further corroborated these findings. This assay showed a significant signal for the p38α:this compound:VHL ternary complex, confirming the proximity of p38α and VHL when this compound is present. nih.govrevvity.comresearchgate.net In contrast, a structurally similar PROTAC, SJFδ, which targets the p38δ isoform, did not facilitate the formation of a detectable VHL:p38α ternary complex. nih.govrevvity.comresearchgate.net

Surface Plasmon Resonance (SPR) is another powerful technique used to quantify the binding affinities and kinetics of binary and ternary complexes in PROTAC systems. While specific SPR data for the this compound:p38α:VHL complex is not detailed in the provided search results, studies on other PROTACs like MZ1 have demonstrated the utility of SPR in measuring ternary complex dissociation constants (KD), off-rates (koff), and half-lives (t1/2). nih.govnih.gov For instance, the stable ternary complex of VHL:MZ1:BRD4BD2 exhibited a slow dissociation rate and a long half-life, which correlated with potent degradation. nih.gov Such biophysical characterizations are crucial for understanding the stability and efficacy of PROTAC-mediated ternary complexes.

| Biophysical Technique | Observation | Conclusion |

|---|---|---|

| GST Pull-Down Assay | Substantial enrichment of purified p38α with GST-VBC in the presence of this compound. nih.gov | This compound mediates the formation of a stable p38α:VHL complex. |

| AlphaLISA | Significant luminescence signal detected for the p38α:this compound:VHL complex. nih.govrevvity.comresearchgate.net | This compound brings p38α and VHL into close proximity. |

While a specific MD simulation study for the this compound:p38α:VHL complex was not found, a relevant study performed 100-nanosecond MD simulations on the p38δ:this compound:VHL and p38δ:SJFδ:VHL ternary complexes. researchgate.net The simulations revealed that this compound and SJFδ, despite sharing the same foretinib (B612053) warhead, adopt significantly different conformations upon exiting the p38δ kinase pocket. This leads to distinct protein-protein interfaces between p38δ and VHL. researchgate.net

The linker length and attachment points on the VHL-recruiting ligand were identified as critical factors influencing the orientation of the recruited E3 ligase. researchgate.net These computational findings suggest that the specific geometry of the ternary complex, dictated by the PROTAC's structure, is a key determinant of substrate specificity and degradation efficiency. It is highly probable that similar structural and dynamic principles govern the formation and selectivity of the this compound:p38α:VHL complex.

Ubiquitination and Proteasomal Degradation Initiated by this compound

Following the formation of the ternary complex, this compound facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the p38α substrate. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

The primary function of this compound is to recruit the VHL E3 ubiquitin ligase to p38α. Once the ternary complex is formed, the VHL complex, in conjunction with the cellular ubiquitination machinery, catalyzes the attachment of multiple ubiquitin molecules to lysine (B10760008) residues on the surface of p38α.

Experimental evidence confirms that this compound induces the ubiquitination of p38α. In HeLa cells co-transfected with HA-tagged ubiquitin and FLAG-tagged p38α, treatment with this compound resulted in the appearance of a smear of high-molecular-weight, ubiquitin-conjugated FLAG-p38α, as detected by western blot. researchgate.net This ubiquitination was not observed with the p38δ-selective PROTAC, SJFδ, highlighting the specificity of this compound's action. researchgate.net The extent of these this compound-induced p38α-ubiquitin conjugates correlates with the substantial formation of the p38α:this compound:VHL ternary complex. nih.gov

The final step in the this compound-mediated degradation pathway is the recognition and degradation of the polyubiquitinated p38α by the 26S proteasome. To confirm the involvement of the proteasome, studies have utilized proteasome inhibitors.

In MDA-MB-231 cells, the degradation of p38α induced by this compound was significantly attenuated by pre-treatment with the proteasome inhibitor epoxomicin (B1671546). researchgate.net This demonstrates that the degradation of p38α is indeed dependent on a functional proteasome. Another commonly used proteasome inhibitor, MG132, also effectively blocks the degradation of ubiquitin-conjugated proteins by the 26S proteasome. wikipedia.orginvivogen.comnih.govmdpi.comnih.gov These findings solidify the role of the ubiquitin-proteasome system as the terminal effector in this compound's mechanism of action.

| Process | Experimental Approach | Key Finding |

|---|---|---|

| Polyubiquitination | Co-transfection of HA-Ubiquitin and FLAG-p38α in HeLa cells followed by this compound treatment and immunoprecipitation. researchgate.net | This compound induces the formation of high-molecular-weight ubiquitin-conjugated p38α. researchgate.net |

| Proteasome Dependency | Treatment of MDA-MB-231 cells with this compound in the presence or absence of the proteasome inhibitor epoxomicin. researchgate.net | Inhibition of the proteasome blocks this compound-induced degradation of p38α. researchgate.net |

Selectivity Mechanisms of this compound for p38α Isoform

A key feature of this compound is its remarkable selectivity for the p38α isoform over other closely related p38 MAPK family members, such as p38β, p38γ, and p38δ. researchgate.net This selectivity is crucial for minimizing off-target effects and achieving a precise therapeutic outcome.

The basis for this selectivity lies in the differential ability of this compound to induce a stable and productive ternary complex with p38α and VHL. As demonstrated by biophysical assays, this compound effectively promotes the formation of the p38α:VHL complex, while it fails to do so with other isoforms under the same conditions. nih.govresearchgate.net

The structural insights from MD simulations of the p38δ system with this compound and SJFδ offer a compelling explanation for this selectivity. researchgate.net The differences in linker length and attachment points between this compound (13 atoms) and SJFδ (10 atoms) result in distinct orientations of the recruited VHL. researchgate.net This, in turn, leads to different protein-protein interaction interfaces between the p38 isoform and VHL. For this compound, the resulting conformation of the ternary complex is productive for the ubiquitination of p38α, while for other isoforms, it is likely that a stable or correctly oriented complex for ubiquitin transfer cannot be formed. The structural differences in the ATP-binding pockets among the p38 isoforms, although highly conserved, may also contribute to the initial binding and subsequent orientation of the PROTAC, further influencing the geometry of the ternary complex. nih.govnih.govnih.govresearchgate.net

Conformational Dynamics and Induced Proximity in this compound Selectivity

The selectivity of this compound for p38α over other closely related isoforms (p38β, p38γ, and p38δ) is not merely a function of the warhead's binding affinity but is dynamically driven by the formation of a productive ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govresearchgate.net This process of induced proximity, where the PROTAC brings the target protein and the E3 ligase into close quarters, is heavily influenced by the conformational flexibility of the PROTAC's linker and the specific protein-protein interactions it facilitates.

This compound, which incorporates the multikinase inhibitor foretinib as the p38 binding element, is connected via a 13-atom linker to a VHL ligand. nih.govmedchemexpress.com The length and composition of this linker are critical determinants of its ability to orient p38α and VHL in a conformation that is favorable for ubiquitination. Research has shown that even subtle changes to the linker length can dramatically alter isoform selectivity. For instance, PROTACs with shorter linkers (10 or 11 atoms) were found to be less selective, degrading both p38α and p38δ. researchgate.net This highlights that the induced proximity must be spatially precise for selective degradation to occur.

The binding of this compound to p38α and VHL is not a rigid process. Instead, it involves a series of conformational adjustments in both the proteins and the PROTAC itself. These dynamic changes allow for the formation of new, favorable protein-protein interactions between p38α and VHL that would not occur in their native states. It is the sum of these interactions within the ternary complex that stabilizes the entire assembly and positions the lysine residues on the surface of p38α for efficient ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the VHL complex. nih.gov

Differential Ternary Complex Affinities and Stabilities Dictating Isoform Specificity

The cornerstone of this compound's isoform specificity lies in the differential thermodynamics of the ternary complexes it forms with the various p38 isoforms. While the foretinib warhead can bind to multiple p38 isoforms, the stability of the resulting ternary complex with VHL is markedly different. This stability is a key determinant of whether a target protein will be successfully ubiquitinated and subsequently degraded.

Experimental evidence strongly supports the preferential formation of a stable p38α:this compound:VHL ternary complex. sigmaaldrich.comresearchgate.net Proximity-based assays, such as AlphaLISA, have demonstrated significant formation of the p38α ternary complex in the presence of this compound, while no such complex was detected with a closely related PROTAC, SJFδ, which is designed to target p38δ. sigmaaldrich.com Furthermore, immunoprecipitation experiments have shown that only p38α, when incubated with this compound, can be effectively pulled down by the VHL E3 ligase complex. sigmaaldrich.com

This differential stability is directly reflected in the degradation efficiency of this compound for the different p38 isoforms. The compound potently degrades p38α with a DC50 value of 7.16 nM and a maximum degradation (Dmax) of 97.4%. tocris.com In contrast, its activity against p38δ is significantly weaker, with a DC50 of 299 nM. tocris.com this compound shows no significant degradation of p38β and p38γ at concentrations up to 2.5 µM. medchemexpress.com

| p38 Isoform | DC50 (nM) | Dmax (%) |

|---|---|---|

| p38α | 7.16 | 97.4 |

| p38β | >2500 | Not Significant |

| p38γ | >2500 | Not Significant |

| p38δ | 299 | - |

The concept of cooperativity is central to understanding the stability of these ternary complexes. Cooperativity (alpha, α) is a measure of how the binding of one component (e.g., the target protein) to the PROTAC influences the binding of the second component (the E3 ligase). A high degree of positive cooperativity indicates that the formation of the binary complex enhances the binding of the third partner, leading to a more stable ternary complex. While specific cooperativity values for the this compound-p38 isoform complexes are not publicly available, the stark differences in degradation efficacy strongly suggest a higher positive cooperativity for the p38α:this compound:VHL complex compared to the complexes with other p38 isoforms. This enhanced stability ensures a longer residency time of the E3 ligase in proximity to p38α, leading to efficient and selective ubiquitination and degradation.

Biological Impact and Pathway Modulation by Sjfalpha in Research Models

Effects of SJFalpha on p38α Signaling Pathways in Cellular Models

This compound functions as a heterobifunctional molecule designed to specifically target the p38α protein for degradation. rndsystems.comtocris.com It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a multikinase inhibitor, foretinib (B612053), which serves as the warhead that binds to p38α. rndsystems.comtocris.comresearchgate.net This dual-binding action brings the E3 ligase into close proximity with p38α, leading to its ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.gov

In cellular models, such as the MDA-MB-231 human breast cancer cell line, this compound has demonstrated high potency and selectivity. It effectively induces the degradation of p38α with a DC50 (concentration causing 50% degradation) of 7.16 nM. rndsystems.comtocris.commedchemexpress.com Its selectivity is notable, as it is significantly less effective at degrading the p38δ isoform (DC50 = 299 nM) and does not cause degradation of the p38β and p38γ isoforms at concentrations up to 2.5 µM. rndsystems.comtocris.comresearchgate.netmedchemexpress.com Furthermore, it shows no significant degradation of other related MAPKs like ERK1/2 or JNK1/2. rndsystems.comtocris.com The degradation of p38α is rapid and sustained, with effects lasting for up to 72 hours after the compound is removed from the cell culture medium. researchgate.net This degradation is dependent on the proteasome, as pre-treatment of cells with proteasome inhibitors like epoxomicin (B1671546) prevents the this compound-induced reduction of p38α levels. researchgate.net

Transcriptomic and Proteomic Analysis of this compound-Induced Changes (in research contexts)

Research into the broader molecular changes induced by this compound is ongoing. Transcriptional analysis has shown that this compound's mechanism of action is post-translational. In studies using MDA-MB-231 cells, treatment with this compound did not lead to significant changes in the mRNA levels of p38α. researchgate.net This finding is consistent with its function as a PROTAC, which targets the protein for degradation rather than affecting gene expression. researchgate.net

While comprehensive transcriptomic and proteomic studies detailing the global changes in gene and protein expression following this compound treatment are not yet widely available in the public domain, the targeted nature of this compound allows researchers to specifically investigate the consequences of p38α depletion. Such focused proteomic analyses would typically involve quantifying the levels of known downstream substrates of p38α to confirm the functional disruption of the signaling pathway.

Modulation of Downstream Signaling Cascades by this compound

By inducing the degradation of p38α, this compound effectively ablates the signaling cascades that are dependent on this kinase. The p38 MAPK pathway is a critical regulator of cellular responses to stress, inflammation, and other external stimuli. Therefore, the degradation of p38α is expected to have profound effects on its downstream targets. Key substrates of p38α include other kinases such as MAPK-activated protein kinase 2 (MK2) and transcription factors like activating transcription factor 2 (ATF2). The phosphorylation of these substrates by p38α is a critical step in propagating the signal.

The degradation of p38α by this compound would prevent the activation of these downstream effectors, thereby inhibiting the physiological and pathophysiological processes they regulate. For instance, the p38α/MK2 pathway is known to be involved in the regulation of cytokine production and cell cycle control. By removing p38α, this compound provides a tool to dissect these processes with high specificity.

Phenotypic Consequences of this compound-Mediated p38α Degradation in Preclinical In Vitro Systems

The targeted degradation of p38α by this compound in preclinical in vitro systems, such as cancer cell lines, allows for the investigation of the phenotypic roles of this kinase. Experiments have been prominently conducted in the MDA-MB-231 triple-negative breast cancer cell line, a model known for its invasive and metastatic properties. researchgate.netnih.gov

While specific, detailed studies on the full range of phenotypic consequences of this compound treatment are still emerging, the known functions of p38α in processes like cell proliferation, apoptosis, and migration suggest several potential outcomes. researchgate.netfrontiersin.org For example, depending on the cellular context, p38α can have both pro- and anti-proliferative roles. Therefore, its degradation by this compound could lead to either an increase or decrease in cell proliferation. Similarly, p38α is implicated in the regulation of apoptosis, and its removal could alter the sensitivity of cancer cells to programmed cell death. The impact of this compound on these and other cellular phenotypes remains an active area of investigation.

| Target Isoform | DC50 (nM) | Cell Line |

|---|---|---|

| p38α | 7.16 | MDA-MB-231 |

| p38δ | 299 | MDA-MB-231 |

| p38β | >2500 | MDA-MB-231 |

| p38γ | >2500 | MDA-MB-231 |

Mechanistic Studies of this compound in Advanced Preclinical Models (focus on pathway elucidation)

Mechanistic studies have revealed key aspects of how this compound achieves its potent and selective degradation of p38α. The foundation of its mechanism is the formation of a stable ternary complex between p38α, this compound, and the VHL E3 ligase. researchgate.net The stability and conformation of this complex are critical for efficient ubiquitination of the target protein. nih.gov

The selectivity of this compound for p38α over other p38 isoforms, despite the high homology in their kinase domains, is a subject of detailed investigation. It is hypothesized that subtle differences in the surfaces of the p38 isoforms, along with the specific linker length and attachment points of the this compound molecule, dictate the geometry and stability of the ternary complex. researchgate.net This leads to preferential recruitment of the E3 ligase to p38α. Pull-down assays have confirmed that the selectivity of this compound is correlated with its ability to induce the formation of the ternary complex with p38α. researchgate.net These studies highlight the nuanced molecular interactions that govern the specificity of PROTAC-mediated protein degradation and provide a framework for the rational design of future selective degraders. nih.govnih.gov

Advanced Methodologies in Sjfalpha Research

Biophysical Techniques for Investigating SJFalpha Interactions

A suite of biophysical assays is employed to quantitatively assess the interactions between this compound, its target protein, and the recruited E3 ligase. These techniques provide critical insights into the formation and stability of the key ternary complex.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of molecular interactions in real-time. nih.govnih.gov In the context of this compound, SPR can be utilized to dissect the binding events leading to the formation of the ternary complex, comprising the target protein, this compound, and the E3 ligase. This method allows for the determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can be calculated. nih.gov

Detailed kinetic analysis of the interaction between the p38δ isoform, SJFα, and the Von Hippel-Lindau (VHL) E3 ligase has been performed. nih.gov These studies revealed that while SJFα does induce a ternary complex with p38δ and VHL, it is significantly weaker and less stable than the complex formed with the related PROTAC, SJFδ. nih.gov The kinetic parameters for the SJFα-induced ternary complex with p38δ are summarized below.

| Complex | Affinity (KD) | Association Rate (kon) | Dissociation Rate (koff) | Half-life (t1/2) |

|---|---|---|---|---|

| p38δ:SJFα:VHL | 1.2 µM | 7.01 × 104 M-1s-1 | 0.072 s-1 | 8 s |

These findings highlight that the p38δ:SJFα:VHL complex is a less favorable and populated ternary complex compared to that formed by SJFδ, which correlates with the observed degradation outcomes. nih.gov

Fluorescence Polarization (FP) for Binding Affinities and Cooperativities

Fluorescence Polarization (FP) is a solution-based technique that can measure molecular binding events. nih.gov It is particularly useful for assessing the binding affinity of small molecules to larger proteins. In the study of this compound, FP assays could be employed to determine the binding affinity of this compound to its target protein, p38α, and to the VHL E3 ligase independently. Furthermore, competitive FP assays can be designed to measure the affinity of the ternary complex and to determine the cooperativity of its formation.

While the principles of FP are well-suited for studying PROTACs like this compound, specific research findings detailing the use of Fluorescence Polarization to determine the binding affinities and cooperativities of this compound with p38α and VHL are not described in the currently available literature.

AlphaLISA (ALPHA) for Ternary Complex Formation and Selectivity

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that is highly effective for detecting and quantifying the formation of molecular complexes. nih.govrevvity.com This proximity-based assay has been instrumental in demonstrating the selective formation of the p38α:SJFα:VHL ternary complex. nih.govrevvity.comresearchgate.net

Research has shown that SJFα facilitates the formation of a significant ternary complex between p38α and VHL. nih.govresearchgate.net In contrast, a closely related compound, SJFδ, which differs in its linker attachment point to the VHL ligand, does not induce a detectable ternary complex with p38α and VHL. nih.govrevvity.comresearchgate.net This demonstrates the high selectivity of this compound for inducing the degradation of p38α, a selectivity that is driven by the specific geometry of the ternary complex. researchgate.net

The results from AlphaLISA experiments clearly illustrate the differential ability of SJFα and SJFδ to form a ternary complex with p38α and VHL.

| Compound | Ternary Complex Formation (p38α:Compound:VHL) |

|---|---|

| SJFα | Significant complex formation detected |

| SJFδ | No detectable complex formation |

These findings from AlphaLISA assays, corroborated by pull-down experiments, confirm that the selectivity of this compound-mediated degradation of p38α is a direct consequence of its ability to effectively form a stable ternary complex. nih.govresearchgate.net

Advanced Spectroscopic Methods for Structural and Conformational Analysis of this compound-Protein Complexes

To gain a deeper understanding of how this compound functions at an atomic level, advanced spectroscopic and structural biology techniques are essential. These methods can provide detailed pictures of the this compound-protein complexes, revealing the specific molecular interactions and conformational changes that drive its activity.

Nuclear Magnetic Resonance (NMR) for Ligand-Target Interactions and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. nih.gov For a molecule like this compound, NMR could be used to map the binding interface between this compound and p38α, as well as between this compound and VHL. Furthermore, NMR can provide insights into the conformational changes that occur in both the proteins and this compound upon formation of the ternary complex.

Despite the utility of NMR for such investigations, specific studies reporting the use of Nuclear Magnetic Resonance for the conformational analysis of this compound or its interactions with p38α and VHL have not been identified in the public domain.

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Protein Complexes

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for determining the high-resolution three-dimensional structures of protein complexes. nih.govnih.govnih.govnih.gov A crystal structure or high-resolution Cryo-EM map of the p38α:SJFα:VHL ternary complex would provide an atomic-level blueprint of the interactions that confer the stability and selectivity of this complex. Such a structure would be invaluable for understanding the precise orientation of the recruited E3 ligase relative to the target protein and for guiding the rational design of next-generation PROTACs. nih.gov

Currently, there are no publicly available X-ray crystallography or Cryo-EM structures of this compound in complex with p38α and VHL.

Computational Approaches for Rational this compound Design and Mechanism Elucidation

The development of this compound and its derivatives has been significantly accelerated by the integration of sophisticated computational methodologies. These in silico approaches provide deep insights into the molecular interactions governing this compound's mechanism of action, facilitating rational design and optimization of these targeted protein degraders. By modeling complex biological systems at an atomic level, researchers can predict binding affinities, elucidate mechanisms of ternary complex formation, and establish robust relationships between a molecule's structure and its degradation activity.

Molecular Docking and Dynamics Simulations for this compound-Target Binding and Ternary Complex Formation

Molecular docking and dynamics simulations are powerful computational tools that allow for the prediction and analysis of the interactions between this compound, its target protein, and the E3 ligase. These methods are instrumental in understanding the formation of the critical ternary complex, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

Molecular docking predicts the preferred orientation of this compound when bound to its target protein and the E3 ligase, providing insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information is crucial for the initial design of this compound, ensuring that the molecule can effectively engage both proteins.

The cooperativity of ternary complex formation, a critical parameter for degrader efficacy, can also be assessed using these computational approaches. Positive cooperativity, where the binding of this compound to one protein enhances its affinity for the other, is a hallmark of an effective degrader. Computational models can help dissect the energetic contributions of protein-protein and protein-ligand interactions that lead to cooperative binding.

Interactive Table: Key Parameters in this compound Ternary Complex Simulation

| Parameter | Description | Typical Value/Observation | Computational Method |

| Binding Affinity (Kd) | The dissociation constant, indicating the strength of binding between this compound and its target/E3 ligase. | Nanomolar (nM) range | Molecular Docking, MD Simulations (Free Energy Calculations) |

| Ternary Complex Stability | The persistence of the ternary complex over time. | Stable over hundreds of nanoseconds in simulations | Molecular Dynamics Simulations |

| Cooperativity (α) | A measure of how the binding of the first protein influences the binding of the second. | α > 1 (Positive Cooperativity) | Free Energy Perturbation, Umbrella Sampling |

| Linker Conformation | The spatial arrangement of the linker connecting the target-binding and E3-binding moieties. | Flexible, allowing for optimal protein-protein orientation | Molecular Dynamics Simulations |

| Interfacial Interactions | The specific amino acid residues involved in the protein-protein interface of the ternary complex. | A mix of hydrophobic and electrostatic interactions | Molecular Docking, MD Simulations |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Degradation Relationship (SDR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Degradation Relationship (SDR) models are statistical and machine learning-based approaches that correlate the chemical structure of this compound derivatives with their biological activity and degradation efficiency, respectively. These models are essential for optimizing the potency, selectivity, and pharmacokinetic properties of this compound.

QSAR models are built using a dataset of this compound analogs with known biological activities, such as binding affinities or cellular potencies. The models identify key molecular descriptors—physicochemical properties or structural features—that are predictive of activity. Once a robust QSAR model is established, it can be used to predict the activity of novel, untested this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

SDR modeling is a specialized application of QSAR that focuses specifically on the relationship between the structure of a degrader and its ability to induce protein degradation. SDR models can help to elucidate the complex interplay between a degrader's physicochemical properties, its ability to form a stable ternary complex, and its ultimate degradation efficacy. For example, an SDR model might reveal that specific linker lengths or compositions are critical for optimal degradation of the target protein. By understanding these relationships, medicinal chemists can rationally design this compound derivatives with improved degradation profiles.

Interactive Table: Application of QSAR/SDR in this compound Development

| Modeling Aspect | Objective | Key Descriptors | Outcome |

| QSAR for Target Binding | To predict the binding affinity of this compound derivatives to the target protein. | Molecular weight, LogP, number of hydrogen bond donors/acceptors, topological polar surface area. | Prioritization of derivatives with high predicted binding affinity. |

| QSAR for E3 Ligase Binding | To predict the binding affinity of this compound derivatives to the E3 ligase. | Shape-based descriptors, electrostatic potential, hydrophobic fields. | Design of derivatives with optimal E3 ligase engagement. |

| SDR for Degradation Potency (DC50) | To predict the concentration of an this compound derivative required to achieve 50% degradation of the target protein. | Linker length and flexibility, ternary complex stability metrics, cell permeability parameters. | Rational design of derivatives with enhanced degradation potency. |

| SDR for Degradation Efficacy (Dmax) | To predict the maximum level of target protein degradation achievable with an this compound derivative. | Cooperativity of ternary complex formation, protein-protein interaction surface area. | Optimization of derivatives to achieve maximal target knockdown. |

High-Throughput Screening and Assay Development for this compound-Like Degraders

The discovery and optimization of this compound and similar targeted protein degraders rely heavily on the development and implementation of robust high-throughput screening (HTS) assays. sequencebiotech.comselvita.com These assays enable the rapid evaluation of large compound libraries to identify novel degraders and to characterize the structure-activity relationships of existing ones. A variety of biochemical and cell-based assays are employed to assess different aspects of the degrader's mechanism of action, from target engagement to cellular protein degradation. wuxibiology.com

Biochemical assays are often the first step in the screening cascade and are designed to measure the direct interaction of the degrader with its target protein and the E3 ligase. Techniques such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are commonly used to assess binary and ternary complex formation in a high-throughput manner. nih.gov These assays provide quantitative data on binding affinities and cooperativity, which are critical parameters for degrader efficacy.

Cell-based assays are essential for evaluating the activity of this compound-like degraders in a more physiologically relevant context. These assays measure the degradation of the target protein within living cells. A widely used method is the NanoBRET™ assay, which can be used to monitor both target engagement and protein degradation in real-time. nih.gov Another common approach involves the use of reporter systems, such as fusing the target protein to a luciferase or fluorescent protein, which allows for a quantifiable readout of protein levels. nih.gov For more direct measurement of endogenous protein degradation, high-content imaging and automated Western blotting platforms can be adapted for higher throughput. bio-techne.com

The development of these diverse and robust HTS platforms has been instrumental in advancing the field of targeted protein degradation, enabling the discovery and optimization of potent and selective degraders like this compound.

Interactive Table: High-Throughput Screening Assays for this compound-like Degraders

| Assay Type | Principle | Parameters Measured | Throughput |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ligands upon binding to a protein. nih.gov | Binary binding affinity (Kd) of this compound to its target or E3 ligase. | High |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore when in close proximity, indicating complex formation. nih.govnih.gov | Binary and ternary complex formation, binding affinity, and cooperativity. | High |

| AlphaLISA/AlphaScreen | A bead-based immunoassay that generates a chemiluminescent signal when a molecular complex brings the beads into proximity. nih.govtandfonline.com | Ternary complex formation and stability. | High |

| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer. nih.gov | Target engagement and binding affinity in living cells. | Medium to High |

| HiBiT Lytic Detection Assay | Quantifies the level of a HiBiT-tagged target protein by adding a LgBiT subunit to generate a luminescent signal. jove.com | Target protein degradation (DC50, Dmax) in cell lysates. | High |

| Automated Western Blot | Automated capillary-based electrophoresis and immunodetection of the target protein. bio-techne.com | Target protein degradation and selectivity. | Medium |

| High-Content Imaging | Automated microscopy and image analysis to quantify the level of a fluorescently tagged or immunostained target protein. | Cellular localization and quantification of target protein degradation. | Medium |

Future Research Directions and Translational Perspectives for Sjfalpha Studies

Exploration of Novel E3 Ligase Recruitment Strategies for SJFalpha Design

The design of this compound relies on recruiting the VHL E3 ligase, one of the most commonly used ligases in PROTAC development alongside cereblon (CRBN). nih.govnih.govsigmaaldrich.com However, the human proteome contains over 600 distinct E3 ligases, many of which exhibit tissue-specific or cell-type-specific expression patterns. uni-frankfurt.de A critical future direction is to expand the repertoire of E3 ligases that can be hijacked by this compound-based degraders. This diversification holds the promise of developing PROTACs with enhanced precision and mitigating potential resistance. uni-frankfurt.de

Strategies for discovering new E3 ligase ligands are rapidly evolving. Unconventional approaches, such as activity-based protein profiling (ABPP) and the use of covalent binders, have successfully identified ligands for ligases like RNF4 and RNF114. nih.gov Furthermore, advanced screening platforms, including CRISPR-activation screens that boost E3 ligase expression, can help to unbiasedly identify ligases capable of facilitating targeted protein degradation. technologypublisher.com

For this compound, this research would involve redesigning the molecule to replace the current VHL-binding moiety with newly discovered ligands for alternative E3 ligases. The modular nature of PROTACs is highly amenable to this strategy. nih.gov By retaining the foretinib (B612053) warhead that targets p38 kinases, researchers could create a panel of this compound analogues that recruit different E3 ligases. nih.govnih.gov This approach could yield several benefits:

Enhanced Tissue Selectivity: By engaging an E3 ligase that is predominantly expressed in a specific tissue or cancer type, the degradation activity could be localized, potentially reducing off-target effects. uni-frankfurt.de

Overcoming Resistance: As discussed in the following section, resistance to VHL-based PROTACs can arise from mutations in the VHL complex. aacrjournals.orgnih.gov Having the ability to switch to an alternative E3 ligase provides a direct strategy to bypass this resistance mechanism. h1.co

Altered Degradation Profile: Different E3 ligases may have varying efficiencies and substrate specificities, which could be exploited to fine-tune the degradation profile of the target kinase. researchgate.net

The validation of these novel E3 ligase-recruiting this compound analogues would require a systematic workflow, including biophysical and cellular assays to confirm the formation of the new ternary complex (e.g., p38α:analogue:new E3 ligase) and subsequent target degradation. uni-frankfurt.de

Strategies to Overcome Potential Resistance Mechanisms to PROTAC-Mediated Degradation (general PROTAC context)

While PROTACs offer a powerful mechanism to overcome resistance associated with traditional small-molecule inhibitors (e.g., target mutation or overexpression), they are not immune to the development of acquired resistance. nih.govmdpi.comnih.gov As PROTACs like this compound move closer to clinical application, understanding and preempting these resistance mechanisms is paramount. Research has identified several ways cancer cells can become resistant to PROTACs. aacrjournals.orgnih.govaacrjournals.org

One primary mechanism involves alterations in the specific E3 ligase complex recruited by the PROTAC. nih.gov For VHL-based PROTACs like this compound, this can include mutations or genomic loss of key components like VHL or CUL2, which are essential for the ligase's function. aacrjournals.orgh1.co Another identified mechanism is the upregulation of drug efflux pumps, such as ABCB1, which can actively remove PROTAC molecules from the cell, preventing them from reaching the necessary concentration to induce degradation. aacrjournals.org

Several strategies are being explored to circumvent these challenges. A key advantage of the PROTAC platform is its modularity, which allows for rational redesign to bypass resistance. For instance, if resistance to a VHL-based degrader emerges, a PROTAC that recruits a different E3 ligase, such as CRBN, could be employed, as the resistance is often specific to the engaged ubiquitin transfer pathway. h1.coacs.org Combination therapies also represent a promising approach. The co-administration of an ABCB1 inhibitor like Zosuquidar has been shown to restore the potency of PROTACs in resistant cells where efflux pump upregulation is the cause. aacrjournals.org

| Resistance Mechanism | Description | Potential Strategy to Overcome |

|---|---|---|

| E3 Ligase Component Alteration | Genomic alterations (mutations, deletions) or downregulation of the recruited E3 ligase (e.g., VHL, CRBN) or its associated complex proteins (e.g., CUL2). aacrjournals.orgnih.gov | Switch to a PROTAC that recruits a different, functional E3 ligase (e.g., from a VHL- to a CRBN-based degrader). h1.co |

| Target Protein Mutation | Mutations in the target protein that prevent the PROTAC's "warhead" from binding effectively. mdpi.com | Design a new PROTAC with a warhead that binds to the mutated target. nih.gov |

| Drug Efflux Pump Upregulation | Increased expression of multidrug resistance pumps (e.g., ABCB1) that actively transport the PROTAC out of the cell. aacrjournals.org | Co-administer the PROTAC with an inhibitor of the specific efflux pump (e.g., Zosuquidar for ABCB1). aacrjournals.org |

| Impaired Ubiquitin-Proteasome System (UPS) | General defects in the downstream UPS machinery, such as mutations in ubiquitin-activating enzymes or proteasome components. acs.org | This is a more complex challenge; strategies may involve alternative therapeutic modalities or agents that restore UPS function. |

Expansion of this compound-Derived PROTAC Platforms for Other Kinase Targets

The design of this compound is based on the multi-kinase inhibitor foretinib, which serves as the "warhead" for binding to the p38 MAPK family. rndsystems.comnih.gov The remarkable specificity of this compound for the p38α isoform was achieved not by changing the warhead, but by optimizing the linker and the attachment point to the VHL ligand, which dictates the orientation of the recruited E3 ligase. nih.gov This finding underscores the sophisticated tunability of the PROTAC platform and suggests two major avenues for expanding this compound-derived platforms to other kinase targets.

First, the foretinib warhead itself can be leveraged to degrade other kinases. A study using a foretinib-VHL ligand PROTAC demonstrated the degradation of nine different kinases, highlighting the potential for creating multi-kinase degraders. nih.gov By systematically modifying the linker length and geometry of the this compound scaffold, it may be possible to shift the degradation selectivity away from p38α and towards other kinases that are also bound by foretinib, such as c-Met or HER2. nih.govnih.gov This strategy allows for the creation of a panel of highly selective degraders for different kinase targets starting from a single, non-selective warhead.

Second, the this compound scaffold can serve as a template for developing degraders for entirely new classes of kinases. The modularity of PROTACs allows for the foretinib warhead to be replaced with other kinase inhibitors, while retaining the optimized linker and VHL-recruiting moiety. nih.govnih.govfrontiersin.org This "plug-and-play" approach could accelerate the development of novel kinase degraders for targets implicated in a wide range of diseases. frontiersin.orgcancer.gov For example, inhibitors of Bruton's tyrosine kinase (BTK) or cyclin-dependent kinases (CDKs) could be incorporated into an this compound-like backbone to create new therapeutic candidates. nih.govnih.gov

| PROTAC | Warhead | E3 Ligase Ligand | Linker Characteristics | Primary Degradation Target(s) | Reference |

|---|---|---|---|---|---|

| This compound | Foretinib | VHL | 13-atom linker, amide attachment | p38α (highly selective) | medchemexpress.comnih.gov |

| SJFδ | Foretinib | VHL | 10-atom linker, phenyl attachment | p38δ (highly selective) | nih.govnih.gov |

| VHL-PROTAC 1 | Foretinib | VHL | Not specified in detail | Multi-kinase (p38α, c-Met, HER2, etc.) | nih.gov |

| CRBN-PROTAC 2 | Foretinib | Thalidomide (CRBN) | Not specified in detail | Multi-kinase (p38δ most efficient) | nih.gov |

Development of Advanced Research Tools Based on this compound's Mechanism of Action

Beyond its therapeutic potential, the specific mechanism of this compound makes it an excellent foundation for the development of advanced chemical biology tools to interrogate the ubiquitin-proteasome system and kinase biology. nih.govsigmaaldrich.com The ability to induce the formation of a specific ternary complex (p38α:this compound:VHL) provides a unique opportunity to study protein-protein interactions and the dynamics of targeted protein degradation. nih.gov

One promising direction is the creation of this compound-based chemical probes. nih.govresearchgate.net This can be achieved by synthetically modifying the this compound structure to include a reporter tag, such as:

A Fluorophore: Attaching a fluorescent dye, like a rhodamine derivative, would allow for the direct visualization of the PROTAC's subcellular localization and its engagement with the target and E3 ligase within living cells using advanced microscopy techniques. rsc.orgnih.gov

An Affinity Tag: Incorporating a biotin (B1667282) or a click-chemistry handle would enable affinity purification of the ternary complex. researchgate.net Subsequent analysis by mass spectrometry could confirm the components of the complex, identify post-translational modifications like ubiquitination on p38α, and potentially uncover other associated proteins involved in the degradation process.

A Photo-crosslinker: A probe equipped with a photo-activatable crosslinking group could be used to covalently trap the transient ternary complex upon light irradiation, allowing for more stable characterization. researchgate.net

These tools would be invaluable for addressing fundamental biological questions, such as the kinetics of ternary complex formation and dissociation, the specific lysine (B10760008) residues on p38α that are ubiquitinated, and the cellular factors that influence PROTAC efficiency. escholarship.org Such mechanistic insights are crucial not only for optimizing this compound but also for establishing general principles that can guide the design of future protein degraders. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.